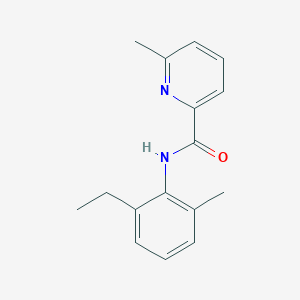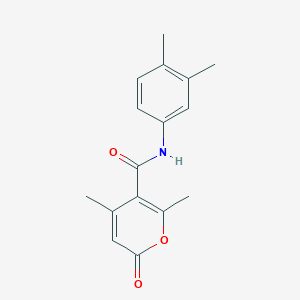
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide, commonly known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. EMPC belongs to the pyridine carboxamide family and has been studied extensively for its therapeutic properties.
作用機序
The exact mechanism of action of EMPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. EMPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMPC has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
EMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. EMPC has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer. Additionally, EMPC has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of EMPC is its versatility. It has been shown to have a variety of therapeutic properties and has been studied for its potential use in the treatment of a wide range of conditions. Additionally, EMPC is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of EMPC is its low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are many potential future directions for research on EMPC. One area of interest is the development of new formulations and delivery methods for EMPC that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of EMPC and its potential use in the treatment of various conditions. Finally, EMPC could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
合成法
EMPC can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-acetylpyridine with 2-ethyl-6-methylphenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield EMPC. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
EMPC has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. EMPC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, EMPC has been shown to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and fungal infections.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-13-9-5-7-11(2)15(13)18-16(19)14-10-6-8-12(3)17-14/h5-10H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNRFSFACEXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)

